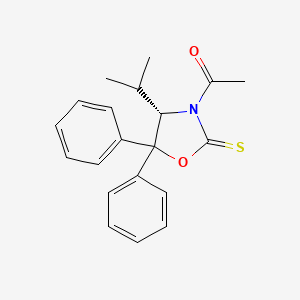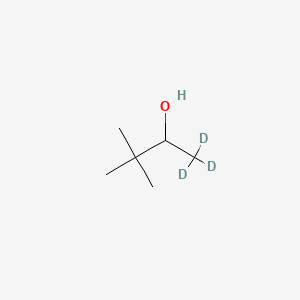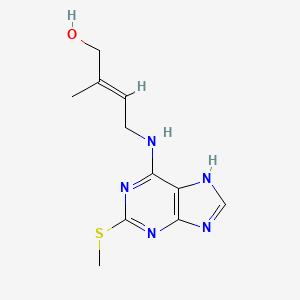
2-Methylthio-trans-zeatin (2MeStZ)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthio-trans-zeatin is a type of cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of trans-zeatin, which is one of the most active cytokinins found in plants. Cytokinins play a crucial role in various plant growth processes, including cell division, shoot and root growth, and leaf senescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-trans-zeatin typically involves the methylthiolation of trans-zeatin. This process requires specific reagents and conditions, such as iron, cysteine, and S-adenosylmethionine. The reaction occurs in two steps: initially, thiolation of trans-zeatin to form a thiolated intermediate, followed by a methyl transfer to produce 2-Methylthio-trans-zeatin .
Industrial Production Methods: Industrial production of 2-Methylthio-trans-zeatin can involve microbial fermentation processes. For instance, certain strains of Streptomyces bacteria have been reported to produce this compound naturally . The isolation and purification of 2-Methylthio-trans-zeatin from these microbial cultures involve techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylthio-trans-zeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-Methylthio-trans-zeatin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of 2-Methylthio-trans-zeatin depend on the type of reaction and the reagents used. For example, oxidation of 2-Methylthio-trans-zeatin can produce oxidized derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
2-Methylthio-trans-zeatin has various scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study cytokinin metabolism and signaling pathways. In biology, it is employed to investigate plant growth and development processes. In medicine, 2-Methylthio-trans-zeatin has shown potential as an antimalarial agent and has been studied for its antiproliferative effects against cancer cell lines . In industry, it is used in biofertilizer formulations to enhance plant growth and productivity .
Mecanismo De Acción
The mechanism of action of 2-Methylthio-trans-zeatin involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates signaling pathways that regulate various physiological processes, such as cell division, shoot and root growth, and leaf senescence. The molecular targets of 2-Methylthio-trans-zeatin include specific cytokinin receptors and downstream signaling proteins that mediate its effects .
Comparación Con Compuestos Similares
2-Methylthio-trans-zeatin is unique among cytokinins due to its methylthio group, which enhances its stability and biological activity. Similar compounds include trans-zeatin, cis-zeatin, and 2-Methylthio-cis-zeatin. While trans-zeatin and cis-zeatin are naturally occurring cytokinins with significant biological activity, 2-Methylthio-trans-zeatin and 2-Methylthio-cis-zeatin have additional methylthio groups that confer unique properties, such as increased resistance to degradation by cytokinin oxidase/dehydrogenase enzymes .
Propiedades
Fórmula molecular |
C11H15N5OS |
|---|---|
Peso molecular |
265.34 g/mol |
Nombre IUPAC |
(E)-2-methyl-4-[(2-methylsulfanyl-7H-purin-6-yl)amino]but-2-en-1-ol |
InChI |
InChI=1S/C11H15N5OS/c1-7(5-17)3-4-12-9-8-10(14-6-13-8)16-11(15-9)18-2/h3,6,17H,4-5H2,1-2H3,(H2,12,13,14,15,16)/b7-3+ |
Clave InChI |
OQCUYSWDVHSTFH-XVNBXDOJSA-N |
SMILES isomérico |
C/C(=C\CNC1=NC(=NC2=C1NC=N2)SC)/CO |
SMILES canónico |
CC(=CCNC1=NC(=NC2=C1NC=N2)SC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


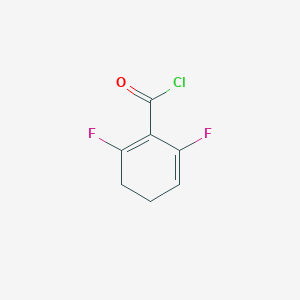
![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)

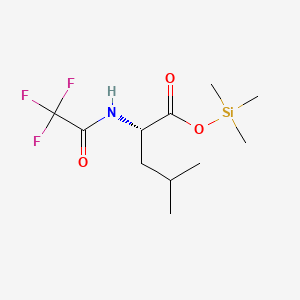
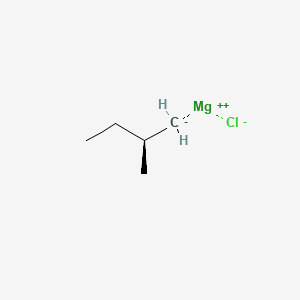
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
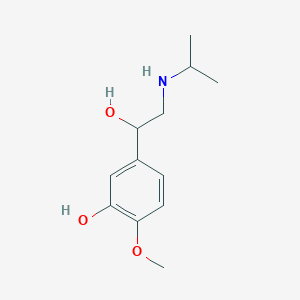

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)
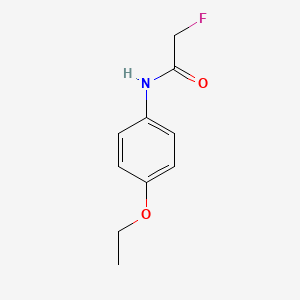
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
